molecular formula C19H18N4O4S2 B2620538 2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 683794-70-9

2-((3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2620538
CAS No.: 683794-70-9
M. Wt: 430.5
InChI Key: CZKCFPWNAQZAQC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,4,5,6-tetrahydropyridine core substituted with a cyano group at position 3 and a 3,4-dimethoxyphenyl group at position 2. A thioether linkage connects the tetrahydropyridine ring to an acetamide group, which is further substituted with a thiazol-2-yl moiety.

Properties

IUPAC Name

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-26-14-4-3-11(7-15(14)27-2)12-8-16(24)22-18(13(12)9-20)29-10-17(25)23-19-21-5-6-28-19/h3-7,12H,8,10H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKCFPWNAQZAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

  • Anticancer Activity : Research suggests that compounds with similar structural motifs have shown significant anticancer properties. For instance, thiazole derivatives have been reported to possess cytotoxic effects against multiple cancer cell lines, including colon and ovarian cancers . The structure of this compound may contribute to its potential efficacy in targeting cancer cells.
  • Antimicrobial Properties : Compounds containing thiazole and tetrahydropyridine structures are known for their antimicrobial activities. The presence of the thioether linkage in this compound enhances its interaction with biological targets, potentially leading to antibacterial effects .
  • Cytotoxicity : The cytotoxic effects of similar compounds have been evaluated using various assays, indicating that they can inhibit the growth of cancer cells effectively . This aspect is crucial for the development of new chemotherapeutic agents.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the tetrahydropyridine ring.
  • Introduction of the cyano and thiazole groups through nucleophilic substitution reactions.
  • Finalization with acetamide functionality.

The unique combination of functional groups allows for diverse interactions within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in core heterocycles, substituent patterns, and bioactivity profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents on Core Thiazole Substituent Key Bioactivity References
Target Compound 1,4,5,6-tetrahydropyridin-2-yl 3-cyano, 4-(3,4-dimethoxyphenyl) None (direct thiazol-2-yl attachment) Inferred kinase inhibition
Compound 19 (2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide) 3,4-dihydropyrimidin-2-yl 3-(3,5-dimethoxyphenyl) 6-(trifluoromethyl)benzo[d]thiazol-2-yl CK1-specific inhibitor
Compound in (2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) Pyrimidin-2-yl 6-amino, 1-(3-methylphenyl) 4-(4-methoxyphenyl) Antimicrobial potential
N-(4-methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-yl None specified 4-methoxyphenyl Unspecified (structural analog)

Key Findings

Core Heterocycle Variations: The target compound’s tetrahydropyridine core (partially saturated) contrasts with pyrimidinone (Compound 19) or pyrimidine () cores. Saturation may influence conformational flexibility and binding kinetics . Pyrimidinone-based analogs (e.g., Compound 19) exhibit enhanced kinase inhibition, suggesting core structure impacts target selectivity .

Substituent Effects: Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound vs. Thiazole Modifications: Trifluoromethyl (Compound 19) or 4-methoxyphenyl () substituents on the thiazole ring enhance lipophilicity or steric bulk compared to the unsubstituted thiazol-2-yl group in the target compound .

Bioactivity Inference: Compound 19’s CK1 inhibition highlights the role of pyrimidinone cores and trifluoromethyl-thiazole groups in kinase targeting. The target compound’s tetrahydropyridine core and cyano group may confer distinct selectivity . Antimicrobial activity in ’s compound correlates with amino and methoxyphenyl groups, suggesting the target compound’s cyano and dimethoxyphenyl groups could similarly influence microbial target binding .

Synthetic Routes :

  • The target compound likely shares synthesis steps with analogs, such as alkylation of thiol-containing heterocycles (e.g., tetrahydropyridine-2-thione) with chloroacetamides under basic conditions (e.g., sodium methylate) .
  • Excess base (2.6–2.8-fold molar) may optimize deprotonation and reaction efficiency, as seen in related thiopyrimidine alkylations .

Physicochemical Properties

  • NMR Profiles : Substituent positions (e.g., 3,4- vs. 3,5-dimethoxy) would yield distinct chemical shifts in regions corresponding to aromatic protons, aiding structural confirmation .

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